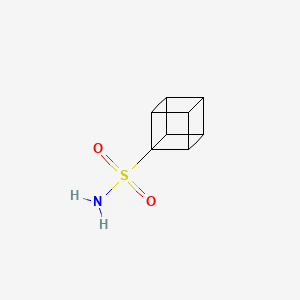

Cubane-1-sulfonamide

Description

Cubane-1-sulfonamide is a sulfonamide derivative characterized by its unique cubane (C₈H₈) core structure, where one hydrogen atom is replaced by a sulfonamide (-SO₂NH₂) functional group.

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

cubane-1-sulfonamide |

InChI |

InChI=1S/C8H9NO2S/c9-12(10,11)8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H,(H2,9,10,11) |

InChI Key |

PFFHJUFKJJHLOD-UHFFFAOYSA-N |

Canonical SMILES |

C12C3C4C1C5C2C3C45S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cubane-1-sulfonamide typically involves the functionalization of cubane. One common method starts with the synthesis of cubane itself, which can be achieved through a series of reactions starting from 2-cyclopentenone. The cubane framework is constructed via a Diels-Alder dimerization followed by a series of functional group transformations .

To introduce the sulfonamide group, cubane can be reacted with sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonamide derivative. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While the industrial production of this compound is not as well-documented as laboratory-scale synthesis, the principles remain similar. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cubane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cubane-1-sulfonic acid, while reduction can produce cubane-1-amine .

Scientific Research Applications

Cubane-1-sulfonamide has found applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: Its unique structure makes it a useful probe for studying biological systems and interactions.

Medicine: this compound derivatives are being explored for their potential as pharmaceutical agents due to their stability and bioisosteric properties.

Mechanism of Action

The mechanism of action of Cubane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. The cubic structure of cubane can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

The following analysis compares cubane-1-sulfonamide with structurally related sulfonamides, focusing on molecular properties, stability, and functional groups.

Structural and Molecular Comparisons

*Note: this compound’s formula and molecular weight are inferred based on cubane’s structure (C₈H₈) with substitution.

Key Differences and Implications

Core Structure: this compound’s cubane core introduces significant strain energy (~520 kJ/mol in cubane), which contrasts with the planar, resonance-stabilized benzene rings in sulfanilamide or sulfanilic acid . This strain may enhance reactivity or reduce thermal stability compared to aromatic analogs.

Functional Groups :

- Unlike sulfanilic acid (which has a sulfonic acid group) or sulfamethoxazole derivatives (with heterocyclic isoxazole moieties), this compound retains a simple sulfonamide group. This simplicity may limit its pharmacological versatility but enhance synthetic accessibility.

Stability and Solubility: Aromatic sulfonamides like sulfanilamide exhibit moderate aqueous solubility due to polar functional groups, whereas this compound’s hydrophobicity (from the nonpolar cubane core) may reduce solubility, necessitating formulation adjustments for biomedical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.